

2-Amino-5-hydroxybenzonitrile structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-hydroxybenzonitrile

Cat. No.: B043703

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-hydroxybenzonitrile**: Structure, Properties, and Applications

Executive Summary

2-Amino-5-hydroxybenzonitrile is a trifunctional aromatic compound of significant interest to the chemical research and development sectors. Characterized by a benzene ring substituted with amino, hydroxyl, and nitrile groups, this molecule serves as a highly versatile chemical intermediate.^[1] Its structural arrangement offers multiple reactive sites, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1] This guide provides a comprehensive technical overview of **2-Amino-5-hydroxybenzonitrile**, consolidating its chemical identity, structural features, physicochemical and spectroscopic properties, a plausible synthetic route, and key safety considerations. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Molecular Structure

2-Amino-5-hydroxybenzonitrile is an organic compound whose unique properties are derived from the specific arrangement of its three functional groups on the benzene ring. The ortho-amino and para-hydroxyl groups relative to the nitrile substituent create a distinct electronic and reactive profile.

Core Identification

Accurate identification is paramount in chemical synthesis and application. The key identifiers for **2-Amino-5-hydroxybenzonitrile** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2-Amino-5-hydroxybenzonitrile	[2]
CAS Number	116423-58-6	[1] [3] [4]
Molecular Formula	C ₇ H ₆ N ₂ O	[3] [4]
Molecular Weight	134.14 g/mol	[1] [3] [4]
InChI Key	FCZQCSIAXHUORC-UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC(=C(C=C1O)C#N)N	[3]
Synonyms	2-Amino-5-Hydroxy-Benzenonitrile	[4]

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The nitrile group is a strong electron-withdrawing group, while the amino and hydroxyl groups are electron-donating. This interplay governs the molecule's chemical behavior.

*Caption: Proposed synthetic pathway for **2-Amino-5-hydroxybenzonitrile**.*

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with all appropriate safety precautions.

Step 1 & 2: Diazotization and Hydrolysis to form 2-Hydroxy-5-nitrobenzonitrile

- In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in a 10% sulfuric acid solution at 0-5 °C. [\[5\]](#)2. Slowly add a

pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

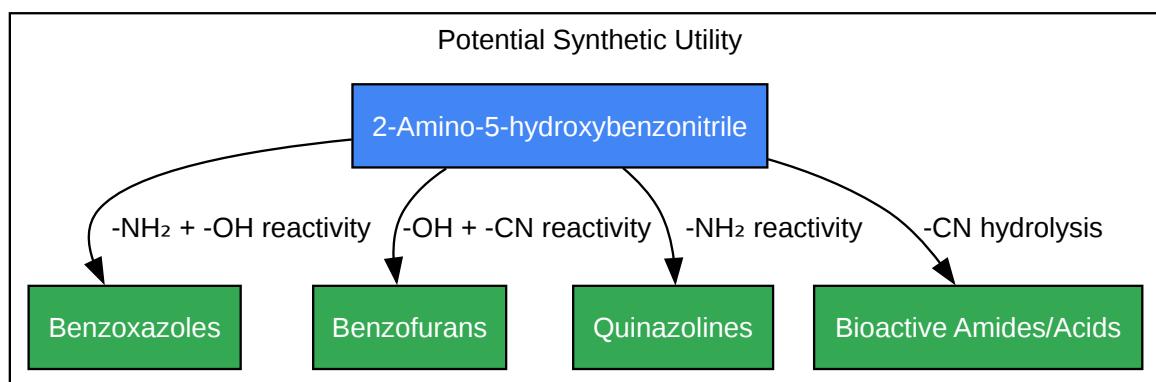
- To hydrolyze the diazonium salt, slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours until nitrogen evolution ceases.
- Cool the mixture to room temperature. The product, 2-hydroxy-5-nitrobenzonitrile, should precipitate.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of the Nitro Group

- Suspend the crude 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.
- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-4 eq) portion-wise while stirring. An exothermic reaction may occur; maintain the temperature below 60 °C with an ice bath if necessary.
- After the addition, heat the mixture at reflux for 2-4 hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

- The final product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity. [6]


Chemical Reactivity and Applications

The trifunctional nature of **2-Amino-5-hydroxybenzonitrile** makes it a valuable building block for synthesizing more complex molecular architectures.

- Amino Group (-NH₂): Can act as a nucleophile, undergo diazotization, or be acylated to form amides. It is a key site for building heterocyclic rings like benzimidazoles or quinazolines.
- Hydroxyl Group (-OH): Can be alkylated to form ethers or acylated to form esters. It directs electrophilic aromatic substitution and is crucial for forming benzofuran or benzoxazole rings.
- Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

This versatility makes it a sought-after intermediate in:

- Drug Development: As a scaffold for active pharmaceutical ingredients (APIs). Derivatives of related hydroxybenzonitriles have been investigated for anti-inflammatory and anticancer properties. [1][7]*
- Agrochemicals: For the synthesis of novel pesticides and herbicides. [1]*
- Materials Science: As a monomer or precursor for specialty polymers and dyes.

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in synthesis.

Safety and Handling

Handling **2-Amino-5-hydroxybenzonitrile** requires adherence to standard laboratory safety protocols. The primary hazards are associated with skin, eye, and respiratory irritation. [2]

Hazard Information	Details	Source(s)
GHS Pictograms	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ||

- Handling: Use in a well-ventilated fume hood. Avoid dust formation. [\[2\]](#)* Storage: Store in a tightly closed container in a cool, dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant. [\[2\]](#)* Toxicity: Detailed toxicological properties have not been thoroughly investigated. [\[2\]](#)[\[8\]](#) Utmost caution should be exercised, as is standard for nitrile-containing compounds due to the potential for release of hydrocyanic acid under certain conditions.

Conclusion

2-Amino-5-hydroxybenzonitrile is a chemical intermediate with considerable potential, primarily owing to its trifunctional nature that allows for diverse synthetic transformations. While comprehensive experimental data on its properties and biological activities are not widely published, this guide provides a robust framework based on its structure, data from analogous compounds, and established chemical principles. The proposed synthetic route offers a logical pathway for its preparation, enabling further research into its applications in medicinal chemistry, agrochemicals, and materials science. Further investigation is warranted to fully elucidate its reaction profiles, biological activity, and spectroscopic characteristics to unlock its full potential as a versatile building block.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-5-hydroxybenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. americanelements.com [americanelements.com]
- 5. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [2-Amino-5-hydroxybenzonitrile structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043703#2-amino-5-hydroxybenzonitrile-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com